molecular formula C10H9N3S B2382424 3-(2-Mercapto-benzoimidazol-1-yl)-propionitrile CAS No. 56172-24-8

3-(2-Mercapto-benzoimidazol-1-yl)-propionitrile

Cat. No.: B2382424
CAS No.: 56172-24-8
M. Wt: 203.26
InChI Key: ZTDPCQYRGYIUJZ-UHFFFAOYSA-N
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Description

3-(2-Mercapto-benzoimidazol-1-yl)-propionitrile is an organic compound that features a benzimidazole ring substituted with a mercapto group and a propionitrile group. Compounds containing benzimidazole rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Mercapto-benzoimidazol-1-yl)-propionitrile typically involves the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Introduction of Mercapto Group: The mercapto group can be introduced via thiolation reactions using reagents such as thiourea or hydrogen sulfide.

    Attachment of Propionitrile Group: The propionitrile group can be attached through nucleophilic substitution reactions involving suitable alkylating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

3-(2-Mercapto-benzoimidazol-1-yl)-propionitrile may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions due to the presence of the mercapto group.

    Medicine: Possible therapeutic applications due to the biological activity of benzimidazole derivatives.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action for compounds like 3-(2-Mercapto-benzoimidazol-1-yl)-propionitrile often involves interaction with biological molecules through the mercapto group, which can form covalent bonds with thiol groups in proteins. The benzimidazole ring may interact with nucleic acids or enzymes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Mercapto-benzimidazole: Lacks the propionitrile group.

    3-(2-Mercapto-benzimidazol-1-yl)-propionic acid: Similar structure but with a carboxylic acid group instead of a nitrile.

Uniqueness

3-(2-Mercapto-benzoimidazol-1-yl)-propionitrile is unique due to the combination of the mercapto group and the propionitrile group, which may confer specific reactivity and biological activity not seen in similar compounds.

Properties

IUPAC Name

3-(2-sulfanylidene-3H-benzimidazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c11-6-3-7-13-9-5-2-1-4-8(9)12-10(13)14/h1-2,4-5H,3,7H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDPCQYRGYIUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)N2CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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